5-(3-Bromopropoxy)benzo[d]thiazole
Description
Properties
Molecular Formula |
C10H10BrNOS |
|---|---|
Molecular Weight |
272.16 g/mol |
IUPAC Name |
5-(3-bromopropoxy)-1,3-benzothiazole |
InChI |
InChI=1S/C10H10BrNOS/c11-4-1-5-13-8-2-3-10-9(6-8)12-7-14-10/h2-3,6-7H,1,4-5H2 |
InChI Key |
VFXVJEKXKLUDSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OCCCBr)N=CS2 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
The benzothiazole scaffold, to which 5-(3-Bromopropoxy)benzo[d]thiazole belongs, is recognized for its versatility in medicinal chemistry. Compounds containing this moiety have been extensively studied for their pharmacological properties, including:
- Antibacterial Activity : Benzothiazole derivatives have demonstrated significant antibacterial effects against various pathogens. For instance, compounds with thiazole rings have shown promising results in combating antibiotic-resistant strains, making them valuable in addressing global health concerns related to drug resistance .
- Antitumor Properties : Research indicates that benzothiazole derivatives can inhibit cancer cell proliferation. For example, studies have shown that certain thiazole derivatives exhibit selective cytotoxicity against cancer cell lines, highlighting their potential as anticancer agents .
- Anti-inflammatory Effects : Some derivatives of benzothiazole have been reported to possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .
Biological Activities
This compound has been evaluated for various biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against a range of microbial species. Its structure allows it to interact with bacterial targets, potentially disrupting their function and leading to cell death .
- Antiviral Potential : Some thiazole derivatives are being investigated for their antiviral properties. The mechanism often involves interference with viral replication processes, making them candidates for further development in antiviral therapies .
- Cytotoxicity Against Cancer Cells : Specific studies have highlighted the cytotoxic effects of benzothiazole compounds on different cancer cell lines. For instance, certain derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including DNA intercalation and inhibition of key metabolic pathways .
Table 1: Summary of Biological Activities of this compound
Case Study 1: Anticancer Activity
A study evaluated the anticancer activity of a series of thiazole derivatives, including this compound. The compound exhibited significant cytotoxicity against human lung adenocarcinoma cells (A549), with IC50 values indicating effective inhibition of cell growth compared to standard chemotherapeutics like cisplatin .
Case Study 2: Antimicrobial Efficacy
In a comparative study on antimicrobial properties, this compound demonstrated superior activity against multidrug-resistant strains of bacteria compared to traditional antibiotics. The minimum inhibitory concentration (MIC) values were significantly lower than those observed for control compounds, suggesting its potential as a lead candidate for developing new antimicrobial agents .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Benzothiazole Derivatives
Preparation Methods
Cyclization Reaction Mechanism
In a representative procedure, methyl 4-aminobenzoate reacts with KSCN and bromine in acetic acid to form methyl 2-aminobenzo[d]thiazole-6-carboxylate. The reaction proceeds through thiocyanation of the aniline derivative, followed by intramolecular cyclization to form the thiazole ring (Scheme 1). Key steps include:
-
Thiocyanation : Bromine oxidizes KSCN to thiocyanogen (SCN)₂, which electrophilically substitutes the amino group of the aniline.
-
Cyclization : The thiocyanate intermediate undergoes ring closure, facilitated by bromine, to yield the benzo[d]thiazole core.
-
Reactants : Methyl 4-aminobenzoate (1 equiv), KSCN (4 equiv), bromine (2 equiv).
-
Conditions : Glacial acetic acid, 10°C to room temperature, overnight stirring.
-
Workup : Neutralization with aqueous NH₃, filtration, and recrystallization from methanol.
Introduction of the 3-Bromopropoxy Group
The 5-hydroxybenzo[d]thiazole intermediate is alkylated with 1,3-dibromopropane to install the bromopropoxy substituent. This step exploits the nucleophilicity of the phenolic oxygen in a base-mediated SN2 reaction.
Alkylation Reaction Optimization
Reagents and Conditions :
-
Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH).
-
Solvent : Dimethylformamide (DMF) or acetonitrile.
Mechanistic Details :
The phenolic oxygen attacks the primary bromide of 1,3-dibromopropane, displacing bromide and forming a propoxy linkage. The secondary bromide remains intact, providing the final 3-bromopropoxy group (Scheme 2).
Example Protocol :
-
Reactants : 5-Hydroxybenzo[d]thiazole (1 equiv), 1,3-dibromopropane (1.2 equiv).
-
Base : K₂CO₃ (2 equiv).
-
Solvent : DMF, 70°C, 18 hours.
-
Workup : Dilution with water, extraction with ethyl acetate, column chromatography (hexane/ethyl acetate).
-
Yield : 60–75%.
Critical Analysis of Synthetic Routes
Regioselectivity Challenges
The position of the hydroxyl group on the benzo[d]thiazole core dictates the site of alkylation. Studies demonstrate that steric and electronic factors influence reactivity; for example, bulky protecting groups (e.g., tert-butyldimethylsilyl) can direct cyclization to specific positions.
Competing Side Reactions
-
Dialkylation : Excess 1,3-dibromopropane may lead to bis-alkylation. This is mitigated by using stoichiometric ratios and polar aprotic solvents.
-
Oxidation : The bromopropoxy chain may undergo elimination under harsh conditions, necessitating controlled temperatures.
Spectroscopic Characterization
Key Analytical Data :
| Technique | Findings |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 3.83 (s, 3H, OCH₃), 7.38–8.30 (m, aromatic H), 4.20 (t, J=6.4 Hz, OCH₂) |
| ¹³C NMR | δ 52.3 (OCH₃), 117.6–170.2 (aromatic and C=O), 32.1 (CH₂Br) |
| IR | 1612–1630 cm⁻¹ (C=N), 1220 cm⁻¹ (C-O-C) |
Data adapted from analogous compounds.
Comparative Evaluation of Methodologies
| Parameter | Cyclization Method | Alkylation Method |
|---|---|---|
| Yield | 70–85% | 60–75% |
| Reaction Time | 12–24 hours | 18–24 hours |
| Key Challenge | Regioselectivity | Dialkylation |
Industrial and Pharmacological Applications
The bromopropoxy group enables further functionalization via Suzuki coupling or nucleophilic substitution, making this compound a precursor to anticancer and antimicrobial agents. For example, bromine can be replaced with amines or thiols to generate targeted bioactive derivatives .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-(3-bromopropoxy)benzo[d]thiazole, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via nucleophilic substitution or cross-coupling reactions. For example, nickel-catalyzed cross-coupling with organoaluminum reagents (e.g., aryl or alkenyl aluminum) under microwave-assisted conditions achieves yields of 41–94% . Alternatively, halogenation of the benzo[d]thiazole core using bromopropane derivatives in solvents like DMSO or ethanol, followed by reflux (18–48 hours) and crystallization (water-ethanol), yields light-yellow powders (~65% yield) .
- Key Variables : Catalyst loading (e.g., 4 mol% NiCl₂(dppf)), ligand choice (e.g., 2,2'-bipyridine), and solvent polarity significantly impact reaction efficiency.
Q. What spectroscopic and crystallographic techniques are used to confirm the structure of this compound?
- Methodology :
- NMR/IR : - and -NMR confirm substituent positions (e.g., bromopropoxy chain integration at δ 3.5–4.5 ppm). IR identifies C-Br stretches (~550–600 cm⁻¹) .
- X-ray Crystallography : Resolves bond lengths (e.g., C-Br: ~1.9 Å) and dihedral angles between the thiazole and benzene rings (e.g., ~36.7°) .
Q. How are purification protocols optimized for intermediates in the synthesis of this compound?
- Methodology : Recrystallization (ethanol-water mixtures) removes unreacted starting materials. Column chromatography (silica gel, hexane/ethyl acetate gradients) isolates intermediates. Vacuum distillation is used for volatile by-products .
Advanced Research Questions
Q. How can researchers reconcile contradictions in reported yields for nickel-catalyzed cross-coupling reactions of benzo[d]thiazole derivatives?
- Analysis : Yield variability (41–94%) arises from electronic effects of substituents. Electron-withdrawing groups on aryl aluminum reagents reduce reactivity, while microwave assistance enhances kinetics. For example, 2-substituted benzo[d]thiazoles with electron-donating groups (e.g., -OCH₃) exhibit higher yields due to improved catalyst turnover .
- Experimental Design : Systematic screening of ligands (e.g., dppf vs. bipyridine) and reaction times under microwave vs. conventional heating is recommended .
Q. What strategies are employed to design bioactivity assays for this compound derivatives?
- Methodology :
- In vitro assays : Test antimicrobial activity via microdilution (MIC values against Gram+/Gram– bacteria). Anticancer potential is assessed using MTT assays (IC₅₀ values in cell lines) .
- Structural analogs : Introduce triazole or thiadiazole moieties via click chemistry to enhance binding to biological targets (e.g., fungal CYP51 enzymes) .
Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound in material science applications?
- Methodology : Density functional theory (DFT) calculates HOMO-LUMO gaps (e.g., ~3.1 eV for benzo[d]thiazole-polythiophene hybrids). The bromopropoxy group reduces band gaps by 0.2–0.5 eV via electron-withdrawing effects, making it suitable for organic semiconductors .
Q. What catalytic systems are optimal for functionalizing the benzo[d]thiazole core without bromine displacement?
- Methodology : Palladium-free systems (e.g., NiCl₂(dppf)/organoaluminum) minimize undesired C-Br cleavage. For C-H activation, copper(I) iodide with phenanthroline ligands selectively functionalizes the 2-position .
Q. How do solvent polarity and temperature affect regioselectivity in the synthesis of this compound analogs?
- Analysis : Polar aprotic solvents (DMSO, DMF) favor SN2 mechanisms for bromopropoxy substitution, while toluene/piperidine mixtures promote cyclization (e.g., thiazole ring formation at 110°C) . Low temperatures (–20°C) reduce side reactions in halogenation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
